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Methoxy-Tr-NH-PEG7

PROTAC synthesis linker design functional group orthogonality

Choose Methoxy-Tr-NH-PEG7 for PROTAC assembly where orthogonal protection is critical. The Tr-protected amine remains inert during hydroxyl activation and first coupling, then deprotects under mild 1–3% TFA—preserving acid-sensitive warheads and avoiding side reactions. Its monodisperse PEG7 spacer (597.74 g/mol) delivers consistent inter-ligand distance, eliminating the 10–100× potency variability caused by polydisperse PEG linkers. ≥98% purity and batch-to-batch consistency ensure reproducible SAR across parallel synthesis platforms. Secure your PROTAC library’s integrity with a defined, reliable linker.

Molecular Formula C34H47NO8
Molecular Weight 597.7 g/mol
Cat. No. B8106560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy-Tr-NH-PEG7
Molecular FormulaC34H47NO8
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C34H47NO8/c1-37-33-14-12-32(13-15-33)34(30-8-4-2-5-9-30,31-10-6-3-7-11-31)35-16-18-38-20-22-40-24-26-42-28-29-43-27-25-41-23-21-39-19-17-36/h2-15,35-36H,16-29H2,1H3
InChIKeyLONIPAJJJKAGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy-Tr-NH-PEG7: PROTAC PEG Linker for Targeted Protein Degradation Synthesis


Methoxy-Tr-NH-PEG7 (CAS 2353409-88-6) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a methoxytrityl (Mmt/Tr)-protected amine and a terminal hydroxyl group . With the molecular formula C34H47NO8 and a molecular weight of 597.74 g/mol, it features a PEG7 spacer (7 ethylene glycol repeat units) that provides solubility and flexibility for PROTAC (PROteolysis TArgeting Chimera) assembly [1]. The compound is specifically designed as a building block in PROTAC synthesis, where it connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling selective protein degradation via the ubiquitin-proteasome system [2].

Why Generic PEG Linker Substitution Fails in PROTAC Development: Methoxy-Tr-NH-PEG7 Differentiation


PROTAC linkers are not passive tethers; their length, composition, and terminal functional groups directly govern ternary complex formation efficiency, cellular permeability, and ultimately protein degradation potency [1]. Substituting Methoxy-Tr-NH-PEG7 with a generic PEG7 linker lacking the Tr-protected amine, or with a shorter/longer PEG variant (e.g., PEG4 or PEG8), introduces quantifiable risks: (1) unprotected amines undergo uncontrolled side reactions during multi-step PROTAC synthesis, reducing yield and purity; (2) PEG chain length variation alters the spatial distance between E3 ligase and target protein by up to 1-2 nm, potentially shifting degradation DC50 values by 10- to 100-fold depending on the target pair [2]; (3) batch-to-batch linker quality variability propagates into PROTAC library irreproducibility [3]. The specific combination of the orthogonal Tr protecting group and the PEG7 spacer represents a defined chemical input that cannot be assumed interchangeable without experimental validation.

Methoxy-Tr-NH-PEG7 Quantitative Differentiation: Comparative Evidence for Scientific Procurement


Heterobifunctional Architecture: Single-End vs. Dual-End Reactive PEG7 Linker Comparison

Methoxy-Tr-NH-PEG7 provides one amine (Tr-protected, deprotectable under mild acidic conditions) and one hydroxyl group, enabling sequential, site-selective conjugation to distinct ligands without cross-reactivity. In contrast, symmetric bis-functional PEG7 linkers (e.g., Bis-PEG7-NHS ester) lack this orthogonality and are only suitable for homobifunctional coupling . The presence of the Tr protecting group allows the amine to remain inert during hydroxyl activation and coupling steps, preventing premature oligomerization and reducing purification burden [1].

PROTAC synthesis linker design functional group orthogonality

Trityl-Protected Amine: Orthogonal Deprotection Selectivity Advantage

The methoxytrityl (Mmt/Tr) protecting group on Methoxy-Tr-NH-PEG7 is cleavable under mild acidic conditions (e.g., 1-3% TFA in DCM), which is orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolytic groups (e.g., Cbz) commonly used in peptide and small-molecule synthesis [1]. Alternative amine-protected PEG linkers such as Boc-NH-PEG7-OH require stronger acidic conditions for deprotection (e.g., 25-50% TFA or 4M HCl in dioxane), which can degrade acid-sensitive warheads or E3 ligase ligands [2].

PROTAC synthesis protecting group strategy solid-phase synthesis

PEG7 Chain Length: Positioned in the Empirically Optimized Range for PROTAC Degradation Efficiency

The PEG7 spacer (7 ethylene glycol units, ~22-25 atoms end-to-end) falls within the empirically validated optimal linker length range for PROTAC ternary complex formation. Systematic studies have established that optimal PROTAC linker lengths range from 12 to over 20 carbons, with PEG4, PEG6, and PEG8 representing the empirically validated 'gold standard' window for achieving productive ubiquitination geometry [1]. PEG7, situated between PEG6 and PEG8, provides a near-optimal balance of reach and conformational flexibility: shorter PEG chains (PEG2-PEG3) often fail to span the ~3-4 nm inter-ligand distance required for ternary complex formation, while excessively long chains (>PEG12) introduce entropic penalties that reduce degradation efficiency .

PROTAC linker PEG chain length ternary complex formation

Monodisperse PEG7 vs. Polydisperse PEG Mixtures: Impact on PROTAC Library Reproducibility

Methoxy-Tr-NH-PEG7 is supplied as a monodisperse PEG compound (single molecular weight, 597.74 g/mol, exact mass 597.33) with specified purity ≥98% [1]. In contrast, polydisperse PEG linkers contain a distribution of chain lengths (e.g., average MW 600 with range from 500-700), introducing ~10-15% variability in the physical length and conformational properties of the final PROTAC molecules [2]. This heterogeneity propagates into inconsistent ternary complex formation and variable degradation DC50 values across library members, confounding structure-activity relationship interpretation [3].

PROTAC libraries linker purity batch consistency

Aqueous Solubility Enhancement: PEG7 Linker Contribution to PROTAC Drug-Like Properties

The PEG7 backbone in Methoxy-Tr-NH-PEG7 provides a hydrophilic spacer that increases the aqueous solubility of the final PROTAC molecule. Systematic studies demonstrate that PEG linkers enhance PROTAC solubility in aqueous biological environments, which is crucial for effective cellular delivery and in vivo formulation . The incorporation of PEG chains (4-8 units) significantly improves overall PROTAC solubility compared to purely alkyl linkers, while maintaining adequate cell permeability [1]. The ether oxygen atoms in the PEG7 chain (7 oxygen atoms) solvate rapidly, minimizing the enthalpic cost of desolvation during ternary complex formation [2].

PROTAC solubility drug-like properties cell permeability

Supply Chain Reliability: Multi-Source Availability of Methoxy-Tr-NH-PEG7 vs. Custom Synthesis

Methoxy-Tr-NH-PEG7 is commercially available from multiple established vendors (MedChemExpress, TargetMol, InvivoChem, CD BioGlyco) with standard catalog sizes ranging from 500 mg to gram scale . In contrast, custom PROTAC linkers with non-standard protecting group combinations or atypical PEG chain lengths require bespoke synthesis with lead times of 4-12 weeks and minimum order quantities often exceeding 5-10 grams [1]. This multi-source availability reduces single-supplier dependency and enables competitive pricing and expedited delivery for time-sensitive PROTAC discovery campaigns.

PROTAC procurement linker availability supply chain

Optimal Research Applications for Methoxy-Tr-NH-PEG7 in PROTAC Discovery and Development


Stepwise PROTAC Assembly Requiring Sequential, Site-Selective Conjugation

In PROTAC synthesis workflows where the E3 ligase ligand and target protein warhead must be conjugated sequentially without cross-reactivity, Methoxy-Tr-NH-PEG7 provides the essential orthogonal functionality. The Tr-protected amine remains inert during hydroxyl activation (e.g., mesylation, tosylation) and first coupling, then can be selectively deprotected under mild acidic conditions (1-3% TFA) to reveal the free amine for second ligand attachment. This stepwise approach minimizes side products and improves overall PROTAC yield compared to linkers lacking orthogonal protection [1].

PROTAC Linker Library Generation for Length-Dependent Degradation SAR

Methoxy-Tr-NH-PEG7 serves as a key member in a linker-length SAR series alongside PEG4, PEG6, and PEG8 variants. Systematic variation of PEG chain length allows researchers to map the optimal inter-ligand distance for ternary complex formation with specific E3 ligase/target protein pairs. The PEG7 spacer, situated between the empirically validated 'gold standard' PEG6 and PEG8 lengths, provides an intermediate conformational sampling space that may be optimal for targets requiring moderate flexibility without excessive entropic penalty [2].

Synthesis of Acid-Sensitive PROTAC Conjugates Requiring Mild Deprotection

For PROTAC constructs containing acid-labile warheads (e.g., certain kinase inhibitors with acid-sensitive functional groups, or cereblon ligands prone to degradation under strongly acidic conditions), the Tr protecting group on Methoxy-Tr-NH-PEG7 enables amine liberation under mild conditions (1-3% TFA). This contrasts with Boc-protected PEG linkers that require harsher acidic conditions (25-50% TFA or 4M HCl) which could degrade the bioactive ligands, preserving the structural integrity of the final PROTAC molecule [3].

High-Throughput PROTAC Synthesis Requiring Monodisperse Linker Input

In automated or parallel PROTAC synthesis platforms, batch-to-batch linker consistency is critical for reproducible biological activity. Methoxy-Tr-NH-PEG7, as a monodisperse PEG compound with ≥98% purity and single defined molecular weight (597.74 g/mol), eliminates the ~10-15% molecular weight variability inherent in polydisperse PEG linkers. This consistency ensures that each well in a PROTAC library receives an identical linker species, enabling reliable SAR interpretation and reducing false negatives/positives in degradation screening [4].

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